molecular formula C7H7BrClN B8464748 3-Bromo-2-chloro-4,6-dimethylpyridine

3-Bromo-2-chloro-4,6-dimethylpyridine

Cat. No. B8464748
M. Wt: 220.49 g/mol
InChI Key: HFLWYLZSSVJGFB-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

2-chloro-4,6-dimethylpyridin-3-amine (2.85 g) was dissolved in hydrobromic acid (15 mL, 48% aqueous solution), and the solution was cooled to 0° C. A solution of sodium nitrite (1.51 g) in water (2 mL) was slowly added dropwise to the solution, and the mixture was stirred at 0° C. for 15 minutes. A suspension of copper(I) bromide (4.18 g) in hydrobromic acid (5 mL, 48% aqueous solution) was added dropwise to the solution, and the mixture was stirred at 0° C. for 10 minutes and then at 60° C. for one hour. The reaction mixture was cooled to room temperature, followed by extraction with ethyl acetate. The organic layer was directly subjected to an NH-silica gel pad and eluted with ethyl acetate. The resulting solution was concentrated under reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate/n-heptane, 0% to 30%) to give the title compound (2.97 g).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
copper(I) bromide
Quantity
4.18 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](N)=[C:6]([CH3:9])[CH:5]=[C:4]([CH3:10])[N:3]=1.N([O-])=O.[Na+].[BrH:15]>O.[Cu]Br>[Br:15][C:7]1[C:2]([Cl:1])=[N:3][C:4]([CH3:10])=[CH:5][C:6]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1N)C)C
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
4.18 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
at 60° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
eluted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (ethyl acetate/n-heptane, 0% to 30%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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